

In-Depth Technical Guide: Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate*

Cat. No.: B569453

[Get Quote](#)

CAS Number: 1211595-59-3

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: **Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate** is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a derivative of 1,4-diazepane, a privileged scaffold, it provides a versatile platform for the synthesis of novel therapeutic agents. The incorporation of a methyl group introduces chirality and steric bulk, while the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the unprotected nitrogen atom. This guide provides a detailed overview of its chemical properties, a potential synthetic pathway, and its relevance in the development of new pharmaceuticals.

Chemical and Physical Properties

The fundamental properties of **Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate** are summarized in the table below, compiled from various chemical suppliers.

Property	Value
CAS Number	1211595-59-3
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂
Molecular Weight	214.31 g/mol
Appearance	Solid
SMILES	CC1CNCCN(C(OC(C)(C)C)=O)C1
InChI	1S/C11H22N2O2/c1-9-7-12-5-6-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
InChI Key	KPOYZVQMOOKKQV-UHFFFAOYSA-N

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following are reported ¹H and ¹³C NMR spectral data.[1]

¹ H NMR (500 MHz, CDCl ₃)	¹³ C NMR (126 MHz, CDCl ₃)
δ 3.90 – 3.81 (m, 1H)	δ 154.7
δ 3.39 – 3.28 (m, 2H)	δ 78.9
δ 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H)	δ 52.9
δ 1.92 – 1.72 (m, 2H)	δ 46.4
δ 1.58 – 1.48 (m, 1H)	δ 33.1
δ 1.45 (s, 9H)	δ 28.7
δ 1.14 (d, J = 6.3 Hz, 3H)	δ 23.4
δ 20.7	

Experimental Protocols: A Potential Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **tert-butyl 6-methyl-1,4-diazepane-1-carboxylate** is not readily available in published literature, a general strategy for the preparation of mono-Boc-protected diamines can be adapted. The synthesis of related structures, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been described in patent literature and involves a multi-step sequence starting from a chiral amino alcohol.^[2] A plausible synthetic workflow for the target molecule is outlined below.

This proposed synthesis involves the protection of one amine of a suitable diamine precursor, followed by cyclization to form the 1,4-diazepane ring. The selective mono-protection of symmetrical diamines can be challenging, often yielding a mixture of unprotected, mono-protected, and di-protected products.

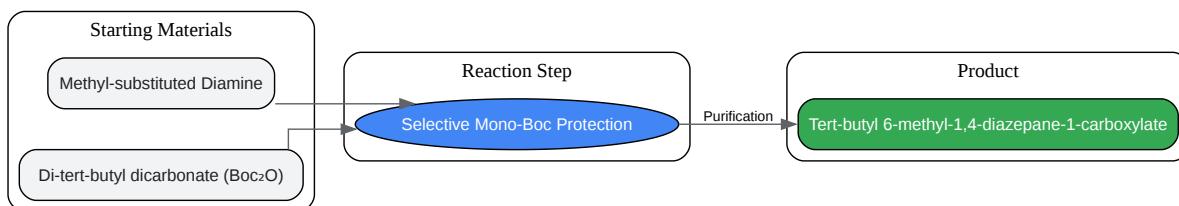
General Procedure for Mono-Boc Protection of a Diamine:

- Dissolve the diamine in a suitable solvent (e.g., dichloromethane, methanol).
- Cool the solution in an ice bath.
- Slowly add one equivalent of di-tert-butyl dicarbonate (Boc_2O) dissolved in the same solvent.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the product by column chromatography on silica gel to isolate the mono-Boc-protected diamine.

Significance in Drug Discovery

The 1,4-diazepane scaffold is a key structural motif in a wide array of biologically active compounds.^{[3][4]} These seven-membered heterocyclic rings are conformationally flexible, allowing them to mimic peptide β -turns and interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.^[3]

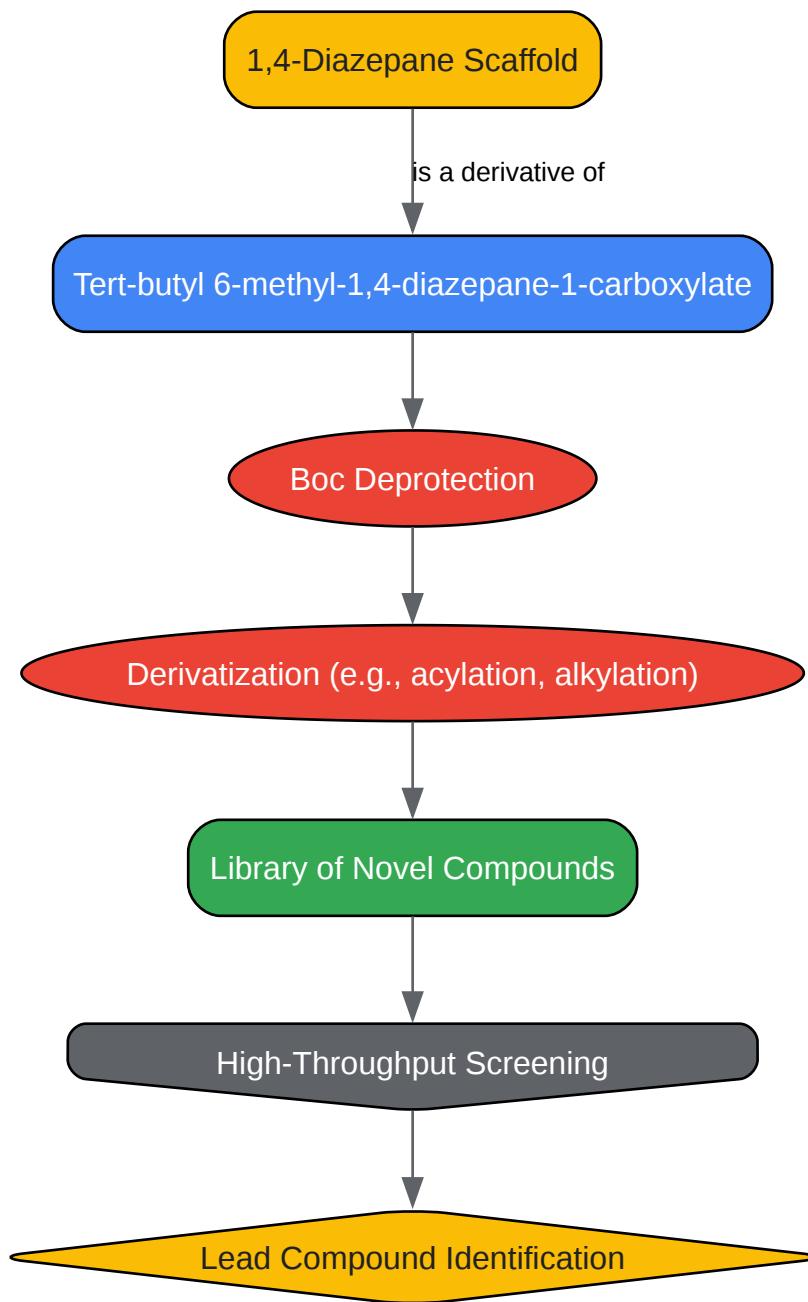
Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including:


- Antipsychotic
- Anxiolytic
- Anticonvulsant
- Antibacterial
- Antifungal
- Anticancer[4]

The title compound, with its protected amine and a chiral methyl group, serves as a valuable intermediate for creating libraries of diverse 1,4-diazepane derivatives for high-throughput screening in drug discovery programs. The Boc-protecting group can be readily removed under acidic conditions, allowing for subsequent derivatization at that position.

A closely related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is a key intermediate in the synthesis of K-115, a Rho-kinase inhibitor.[5] This highlights the potential utility of substituted mono-Boc-1,4-diazepanes in the development of targeted therapies.

Visualizations


Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound.

Application in Drug Discovery Logic

[Click to download full resolution via product page](#)

Caption: Role as a building block in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b569453#tert-butyl-6-methyl-1-4-diazepane-1-carboxylate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com